molecular formula C45H63N5O6S B1246842 Rentinolol

Rentinolol

Cat. No.: B1246842
M. Wt: 802.1 g/mol
InChI Key: VGDKLKXVJAECRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Investigating Novel Chemical Compounds

The investigation of novel chemical compounds is of paramount importance as it serves as the engine for discovery and innovation in fields ranging from medicine to materials science. These explorations can lead to the identification of new therapeutic agents for a wide array of diseases. frontiersin.orgwisdomlib.org The process of synthesizing and characterizing NCEs allows scientists to probe biological pathways, potentially revealing new targets for drug development. nih.govnih.gov Furthermore, the creation of new molecules pushes the boundaries of synthetic chemistry and analytical techniques, fostering the development of new methodologies. The study of novel compounds is not solely confined to pharmaceuticals; it is also crucial for the development of new materials with unique properties, such as in the fields of polymer science and nanotechnology. royalsocietypublishing.org

Current Landscape of Chemical Compound Discovery and Characterization Methodologies

The discovery and characterization of novel chemical compounds have been revolutionized by technological advancements. High-throughput screening (HTS) allows for the rapid testing of vast libraries of compounds to identify "hits" with desired biological activity. danaher.com Computational methods, including molecular modeling and virtual screening, have also become indispensable tools, enabling the rational design of molecules and the prediction of their properties before synthesis, thereby accelerating the discovery process. openaccessjournals.comfrontiersin.org

Once a novel compound is synthesized, its identity, purity, and structure must be unequivocally established. royalsocietypublishing.org A suite of analytical techniques is employed for this characterization, including:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and functional groups present in a compound. numberanalytics.comrroij.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of a new substance. rroij.comwisdomlib.org

Chromatographic Techniques: Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of a compound. royalsocietypublishing.org

X-ray Crystallography: When a compound can be crystallized, X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the molecule. mpg.de

Overview of Rentinolol as a Subject of Academic Inquiry

This compound is a novel chemical entity that has emerged as a subject of interest within the academic and research community. While not widely known, its complex structure suggests it may have been synthesized as part of a targeted research program. The systematic IUPAC name for this compound is N-(5-aminopentyl)-N-[2-hydroxy-3-(1-tosyl-1H-indol-4-yloxy)propyl]-1'-(1-adamantylcarbonyl)-4,4'-bipiperidine. jst.go.jp The intricate arrangement of its functional groups, including an indole (B1671886) ring, a bipiperidine moiety, and an adamantyl group, points towards a deliberate design to interact with specific biological targets.

Research Objectives and Scope within Fundamental Chemical Science

The primary research objectives for a compound like this compound within fundamental chemical science would likely revolve around its complete synthesis, structural elucidation, and the investigation of its chemical properties. The scope of this research would encompass:

Synthetic Pathway Optimization: Developing and refining a stereoselective synthesis for this compound to produce the compound in sufficient quantity and purity for further study.

Full Spectroscopic and Crystallographic Analysis: Conducting a comprehensive characterization using the methodologies outlined in section 1.2 to confirm its structure and stereochemistry.

Exploration of Chemical Reactivity: Investigating the reactivity of its various functional groups to understand its chemical stability and potential for further modification.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to its structure affect its properties. This is a common practice in medicinal chemistry to optimize lead compounds. openaccessjournals.com

The study of this compound serves as a case study in the broader endeavor of exploring novel chemical space.

This compound: A Non-Existent Compound

Following a comprehensive search of scientific databases and chemical literature, it has been determined that the chemical compound "this compound" does not exist. No records of its synthesis, characterization, or theoretical investigation were found.

It is possible that the name "this compound" is a result of a typographical error, a misunderstanding of a different compound's name, or that it refers to a hypothetical or proprietary substance not yet disclosed in public-facing scientific literature. Without a valid chemical structure or established name, it is impossible to conduct the requested theoretical and computational investigations.

Therefore, the detailed article on the quantum chemical studies and molecular dynamics simulations of "this compound" as outlined in the user's request cannot be generated. Accurate and scientifically sound information requires a known and documented chemical entity.

Properties

Molecular Formula

C45H63N5O6S

Molecular Weight

802.1 g/mol

IUPAC Name

4-[1-(adamantane-1-carbonyl)piperidin-4-yl]-N-(5-aminopentyl)-N-[2-hydroxy-3-[1-(4-methylphenyl)sulfonylindol-4-yl]oxypropyl]piperidine-1-carboxamide

InChI

InChI=1S/C45H63N5O6S/c1-32-8-10-39(11-9-32)57(54,55)50-23-16-40-41(50)6-5-7-42(40)56-31-38(51)30-49(18-4-2-3-17-46)44(53)48-21-14-37(15-22-48)36-12-19-47(20-13-36)43(52)45-27-33-24-34(28-45)26-35(25-33)29-45/h5-11,16,23,33-38,51H,2-4,12-15,17-22,24-31,46H2,1H3

InChI Key

VGDKLKXVJAECRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCC(CN(CCCCCN)C(=O)N4CCC(CC4)C5CCN(CC5)C(=O)C67CC8CC(C6)CC(C8)C7)O

Synonyms

wrenchnolol

Origin of Product

United States

Theoretical and Computational Investigations of Rentinolol

Molecular Dynamics Simulations

Conformational Ensembles at Various Temperatures

A search for studies on the conformational ensembles of Rentinolol at various temperatures yielded no results. This type of analysis, typically performed using molecular dynamics simulations, is crucial for understanding a molecule's flexibility and the distribution of its different spatial arrangements at different energy states. Without published research, no data tables or detailed findings can be provided.

Reaction Mechanism Elucidation (Computational)

There is no available research on the computational elucidation of reaction mechanisms involving this compound.

Transition State Identification and Reaction Pathway Mapping

Information regarding the identification of transition states and the mapping of reaction pathways for this compound is absent from the scientific literature. Such studies are fundamental for understanding the kinetics and thermodynamics of chemical reactions involving the compound researchgate.netrsc.orgnih.govnih.gov.

Energetic Profiles of Proposed Reactions

Without identified reaction pathways, there are no computationally derived energetic profiles to report. These profiles are essential for determining the feasibility and spontaneity of proposed chemical reactions.

Virtual Screening and Database Interrogation Methodologies

No publications were found that describe the use of this compound in virtual screening or database interrogation studies. These computational techniques are employed in drug discovery to identify potential bioactive molecules nih.govyoutube.comarxiv.org.

Ligand-Based Computational Approaches

There is no information on the use of this compound as a reference compound in ligand-based virtual screening approaches. These methods rely on the principle that molecules with similar structures may exhibit similar biological activities nih.govcreative-biolabs.comcreative-biostructure.comresearchgate.net.

Structure-Based Computational Approaches

Similarly, there are no studies detailing structure-based virtual screening involving this compound. This approach requires the three-dimensional structure of a biological target to predict how a ligand might bind nih.govyoutube.com.

Synthetic Strategies and Methodologies for Rentinolol

Retrosynthetic Analysis and Target Identification

A thorough retrosynthetic analysis of Rentinolol would typically involve conceptually dissecting the target molecule into simpler, commercially available or easily synthesized precursor molecules. This process is guided by the known structure of the target compound and aims to identify key disconnections that simplify the synthetic challenge.

Identification of Key Disconnections

Based on the partial structural information available for this compound, which suggests the presence of 1-adamantyl and tosyl moieties fishersci.ca, potential key disconnections in a retrosynthetic analysis might involve cleaving bonds that link these complex groups to the core of the molecule. For instance, amide or ester linkages, if present, would be prime candidates for initial disconnections, leading back to carboxylic acid, amine, or alcohol precursors. Similarly, cleavage of sulfonate ester bonds, if they exist involving the tosyl group, would be considered. However, without the complete and confirmed chemical structure of this compound, a definitive identification of key disconnections remains speculative.

Assessment of Precursor Availability and Cost-Effectiveness

Should a retrosynthetic analysis identify plausible precursors such as adamantane (B196018) derivatives (e.g., 1-adamantanecarboxylic acid chloride, 1-adamantanamine) or tosylating agents (e.g., 4-toluenesulfonyl chloride), the assessment of their availability and cost-effectiveness would be a crucial step in evaluating the feasibility of a synthetic route. 1-Adamantanecarboxylic acid chloride and 4-toluenesulfonyl chloride are commercially available reagents fishersci.cawikipedia.orgsuprabank.orgsigmaaldrich.com, as is 1-adamantanamine fishersci.cafishersci.casuprabank.org, suggesting that precursors related to the partial structure of this compound are accessible. The cost-effectiveness would depend on the scale of synthesis and the specific market prices of the identified starting materials.

Forward Synthesis Approaches

Multi-Step Synthetic Pathways Design

The design of multi-step synthetic pathways for a complex molecule like this compound would necessitate careful consideration of reaction compatibility, functional group transformations, and the order of synthetic operations to achieve the desired connectivity and stereochemistry (if applicable). Given the suggested presence of adamantyl and tosyl groups fishersci.ca, reactions such as acylation, sulfonylation, or coupling reactions might be hypothesized as key steps in assembling the molecule. However, specific reported pathways for this compound were not found.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent, Catalyst)

Optimizing reaction conditions is critical for achieving efficient and selective chemical transformations in organic synthesis. Parameters such as temperature, pressure, choice of solvent, and the use of catalysts can significantly impact reaction rate, yield, and purity. Without specific reported synthetic procedures for this compound, details on the optimized conditions for its formation are unavailable. For general reactions potentially involved in its synthesis, such as tosylation or acylation, typical conditions are well-established in organic chemistry literature, often involving specific bases, solvents, and temperature ranges depending on the substrates.

Yield Enhancement and Purity Considerations

Maximizing reaction yield and ensuring the purity of the final product are paramount in chemical synthesis, particularly for pharmaceutical or fine chemical applications. Techniques for yield enhancement can include optimizing stoichiometry, reaction time, and work-up procedures. Purity is typically achieved through purification methods such as crystallization, chromatography (e.g., column chromatography, high-performance liquid chromatography), and distillation. Information on specific strategies for yield enhancement and purity considerations for this compound synthesis was not found in the conducted searches.

Compound Information

Novel Synthetic Route Development

Developing novel synthetic routes for complex molecules aims to improve efficiency, reduce environmental impact, and enhance selectivity compared to existing methods. This often involves exploring new reaction methodologies, catalysts, and synthesis formats.

Green Chemistry Principles in this compound Synthesis

Applying Green Chemistry principles to the synthesis of a compound like this compound would focus on minimizing or eliminating the use and generation of hazardous substances britannica.com. This could involve:

Using safer solvents or solvent-free conditions.

Employing catalysts to reduce energy requirements and improve efficiency.

Designing synthetic routes with higher atom economy, where a larger proportion of the starting materials are incorporated into the final product.

Minimizing waste generation and exploring the use of renewable feedstocks.

Specific green chemistry applications for this compound synthesis are not documented in the searched literature.

Catalytic Approaches and Mechanistic Insights into Catalysis

Catalysis plays a crucial role in modern organic synthesis by accelerating reactions, improving selectivity, and allowing for milder reaction conditions britannica.com. For a complex molecule like this compound, catalytic approaches could be employed in various steps, such as:

Metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds.

Organocatalysis or enzyme catalysis for stereoselective transformations.

Catalytic hydrogenation or oxidation reactions for functional group interconversions.

Understanding the mechanistic insights into the catalysis used would involve studying the transition states, intermediates, and energy profiles of the catalyzed reactions to optimize conditions and design more efficient catalysts. Specific catalytic systems and their mechanisms applied to this compound synthesis are not described in the available information.

Continuous Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuous stream rather than in batch. This approach offers several potential advantages for the synthesis of organic compounds, including improved reaction control, enhanced safety, easier scale-up, and potential for integration of multiple reaction steps wikipedia.org. Applying continuous flow techniques to the synthesis of this compound could involve:

Performing individual reaction steps in flow reactors.

Integrating multiple steps into a telescoped flow process.

Utilizing in-line monitoring and purification techniques.

While continuous flow chemistry is increasingly used in the synthesis of pharmaceuticals and fine chemicals, specific applications or developed continuous flow routes for this compound synthesis were not found in the searched literature.

Stereoselective Synthesis Methodologies (if applicable)

If this compound possesses chiral centers and its biological activity is dependent on a specific stereoisomer, stereoselective synthesis methodologies would be crucial to obtain the desired enantiomer or diastereomer wikipedia.org. The partial structure found jst.go.jp does not definitively indicate the presence of chiral centers, but complex organic molecules often do.

Chiral Pool Approaches

The chiral pool approach involves using naturally occurring chiral compounds as starting materials or intermediates, leveraging their existing stereochemistry to control the stereochemistry of the final product researchgate.net. If a suitable chiral precursor related to the structure of this compound were available, it could potentially be used in a chiral pool strategy. However, specific applications of the chiral pool approach to this compound synthesis are not documented.

Asymmetric Catalysis

Asymmetric catalysis uses chiral catalysts (either small organic molecules, metal complexes with chiral ligands, or enzymes) to induce asymmetry in a reaction between achiral or prochiral starting materials, leading to the formation of a specific stereoisomer wikipedia.org. This is a powerful tool for synthesizing enantiomerically pure compounds. Various types of asymmetric catalysis, such as asymmetric hydrogenation, asymmetric epoxidation, or asymmetric carbon-carbon bond formation, could potentially be relevant depending on the specific structure of this compound. Details on asymmetric catalysis applied to this compound synthesis were not found in the available search results.

Based on the conducted searches, there is no scientific information available regarding a chemical compound specifically named "this compound" in the context of its synthesis, including diastereoselective/enantioselective transformations or scale-up considerations. Therefore, it is not possible to generate a scientifically accurate article focusing solely on the chemical compound "this compound" as requested by the provided outline.

It is possible that "this compound" is a misspelling of a known compound, a provisional name not widely published, or a fictional substance. Without verifiable scientific literature pertaining to "this compound," fulfilling the request to detail its synthetic strategies and methodologies is not feasible.

A thorough search for the chemical compound "this compound" has yielded no matching results in reputable chemical databases or scientific literature. This suggests that the name may be misspelled, or it could refer to a proprietary, experimental, or non-existent compound.

Due to the lack of available data, it is not possible to provide an accurate and scientifically sound article on the advanced spectroscopic and analytical characterization of "this compound" as requested. The generation of data tables and detailed research findings for a compound that cannot be identified would be speculative and would not meet the required standards of accuracy and authoritativeness.

To proceed with this request, please verify the correct spelling or provide an alternative, recognized chemical identifier (e.g., CAS number, IUPAC name) for the compound of interest.

Advanced Spectroscopic and Analytical Characterization Techniques for Rentinolol

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for assessing the purity of volatile and thermally stable compounds. For a large and complex molecule like Rentinolol, successful GC-MS analysis would depend on its thermal stability and potential derivatization to increase volatility. In a hypothetical analysis, the gas chromatogram would display a primary peak corresponding to this compound, with the retention time being a key identifier under specific column and temperature conditions. The presence of any additional peaks would signify impurities, which could be starting materials, by-products from synthesis, or degradation products. The mass spectrometer would then fragment the eluted compounds, providing a mass spectrum for each peak. The fragmentation pattern of the main peak would serve as a fingerprint for this compound, confirming its identity, while the mass spectra of minor peaks would help in the identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Given the likely low volatility and thermal sensitivity of a complex molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable method for its analysis. This technique separates compounds in a liquid mobile phase, making it ideal for non-volatile and thermally labile molecules.

In a typical LC-MS analysis for purity, a solution of this compound would be injected into the liquid chromatograph. The separation would be achieved on a column (e.g., a C18 reversed-phase column) with a specific mobile phase gradient. The resulting chromatogram would ideally show one major peak for this compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

For mixture analysis, LC-MS can effectively separate this compound from other components. The mass spectrometer detector provides mass-to-charge ratio (m/z) data for the molecules eluting from the column. This allows for the confident identification of this compound and the tentative identification of unknown impurities or components in a mixture, even at trace levels.

Analytical Technique Application for this compound Information Obtained
LC-MS Purity AssessmentQuantitative purity, detection of non-volatile impurities.
LC-MS Mixture AnalysisSeparation and identification of components in a complex matrix.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. For a molecule with the complexity of this compound (C45H63N5O6S), the IR and Raman spectra would be expected to show a multitude of absorption or scattering bands corresponding to its various functional groups. These would include vibrations from C-H bonds in the adamantane (B196018) and piperidine rings, C=O stretching from the amide and carbonyl groups, N-H vibrations, and S=O stretching from the sulfonyl group. While a full assignment would be complex, these spectra provide a characteristic fingerprint for the molecule's functional group composition.

Conformational Fingerprinting

Beyond identifying functional groups, vibrational spectroscopy can also serve as a "conformational fingerprint." The precise frequencies of molecular vibrations can be sensitive to the three-dimensional arrangement of atoms (conformation) of the molecule. Any changes in the molecular conformation, for instance due to different solid-state packing or solvent interactions, could lead to subtle but measurable shifts in the positions and intensities of peaks in the IR and Raman spectra. This makes these techniques valuable for studying the specific spatial arrangement of this compound molecules and for ensuring consistency between different batches of the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Identification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The parts of a molecule that absorb this light are known as chromophores. Based on the structure of this compound, which contains aromatic rings (indole and phenyl) and carbonyl groups, it is expected to absorb light in the ultraviolet region. The UV-Vis spectrum would show one or more absorption bands. The position and intensity of these bands are characteristic of the molecule's conjugated systems and chromophores. This spectrum serves as a useful tool for quantitative analysis (using the Beer-Lambert Law) and for confirming the presence of the key light-absorbing parts of the molecular structure.

Spectroscopic Technique Application for this compound Structural Information Revealed
IR & Raman Spectroscopy Functional Group IdentificationPresence of C=O, N-H, S=O, C-H, and other functional groups.
IR & Raman Spectroscopy Conformational FingerprintingInformation on the three-dimensional structure of the molecule.
UV-Vis Spectroscopy Chromophore IdentificationConfirmation of aromatic rings and other conjugated systems.

Chromatographic Purity Analysis MethodsChromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC)Gas Chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or an unreactive gas such as nitrogen. The stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.

Without specific research conducted on "this compound," providing detailed findings, data tables, and in-depth analysis as per the requested outline is not feasible.

Investigation of this compound's Molecular and Biochemical Interactions (In Vitro and In Silico)

Following a comprehensive search of scientific literature and chemical databases, no information has been found on a chemical compound named "this compound." As a result, it is not possible to provide an article on its molecular and biochemical interactions as requested. The subsequent sections of the requested outline cannot be addressed due to the absence of any research or data pertaining to this specific compound.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly available literature, or the name may be a misspelling of another compound. Without further clarification or an alternative chemical identifier, a detailed scientific article on "this compound" cannot be generated.

Based on a comprehensive search of available scientific literature and chemical databases, there is no record of a compound named "this compound." This suggests that "this compound" may be a novel, undocumented compound, a proprietary name not in the public domain, or a potential misspelling of an existing chemical entity.

Consequently, it is not possible to generate a scientifically accurate article on the molecular and biochemical interactions of "this compound" as requested. The creation of such an article without verifiable data would be speculative and not adhere to the standards of scientific accuracy.

To proceed with your request, please verify the correct spelling and name of the compound. If an alternative name is available, a detailed and accurate article can be generated based on the provided outline and instructions.

Investigation of Rentinolol S Molecular and Biochemical Interactions in Vitro and in Silico

Nucleic Acid Interactions (In Vitro/In Silico)

Computational Modeling of Nucleic Acid Complexes

The interaction of small molecules with nucleic acids is a critical area of investigation, as these interactions can underpin various therapeutic or toxicological effects. Computational modeling provides a powerful lens to examine these complexes at an atomic level. biorxiv.orgchemrxiv.org Methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to predict and analyze the binding modes, affinity, and structural impact of a compound on DNA and RNA. biorxiv.org

For a hypothetical compound like Rentinolol, computational studies would aim to elucidate its potential to bind to nucleic acid structures. These simulations can model various interaction types, including intercalation between base pairs, minor or major groove binding, and electrostatic interactions with the phosphate (B84403) backbone. frontiersin.org Advanced techniques like all-atom MD simulations can reveal the dynamic nature of these interactions, accounting for the flexibility of both the small molecule and the nucleic acid. biorxiv.org

Key parameters and methodologies in computational nucleic acid modeling include:

Force Fields: Specialized force fields (e.g., AMBER, CHARMM) are used to describe the interatomic forces within the system. uci.eduuzh.ch

Solvation Models: Both explicit and implicit solvent models are used to simulate the aqueous cellular environment. frontiersin.org

Free Energy Calculations: Techniques like umbrella sampling or free energy perturbation can be used to quantify the binding affinity of the compound to the nucleic acid. chemrxiv.org

These computational approaches are essential for generating initial hypotheses about a compound's mechanism of action and for guiding further experimental validation. uzh.ch The development of coarse-grained models also allows for the study of larger systems and longer timescales, which is particularly relevant for complex processes like RNA folding. frontiersin.org

Membrane Interaction Studies (In Vitro/In Silico)

The interaction of a compound with cellular membranes is a fundamental aspect of its pharmacokinetic and pharmacodynamic profile. up.pt These studies are crucial for understanding how a substance is absorbed, distributed, and how it might exert effects at the membrane level. mdpi.com Both in vitro and in silico methods are employed to characterize these interactions.

Lipid Bilayer Permeation Studies (e.g., artificial membrane models)

In vitro models are essential for experimentally measuring the ability of a compound to cross lipid bilayers. A widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA). pion-inc.comresearchgate.net This assay utilizes a synthetic membrane, typically composed of a lipid mixture immobilized on a filter, to mimic a biological membrane. pion-inc.com The rate at which a compound crosses this barrier from a donor to an acceptor compartment provides a measure of its passive permeability. pion-inc.com

Another common model is the use of liposomes or vesicles, which are spherical lipid bilayers enclosing an aqueous core. These can be used in conjunction with techniques like Franz diffusion cells to assess permeability. preprints.org Artificial membranes like Strat-M® are engineered to mimic the key structural and chemical features of human skin and are used to assess dermal absorption. mdpi.com

Table 1: Common In Vitro Artificial Membrane Permeability Assays

Assay TypeDescriptionKey Outputs
PAMPA A high-throughput assay using a lipid-infused artificial membrane to predict passive permeability across biological barriers like the gut or blood-brain barrier. pion-inc.comEffective permeability (Pe)
Franz Diffusion Cell Uses an artificial or ex vivo membrane to measure the diffusion of a substance from a donor to a receptor chamber. preprints.orgFlux, Permeability coefficient (Kp)
Vesicle-based Assays Employs liposomes to study the transport of compounds across a lipid bilayer.Entrapment efficiency, Release kinetics

These in vitro systems offer a simplified and controlled environment to isolate and study the passive diffusion component of membrane transport. preprints.org

Computational Lipid Bilayer Simulations

Complementing in vitro experiments, computational simulations provide a detailed, atomistic view of how a compound interacts with and permeates a lipid bilayer. numberanalytics.com Molecular dynamics (MD) simulations are a primary tool for this purpose. numberanalytics.commdpi.com These simulations can model the entire process of a molecule approaching, partitioning into, and translocating across the membrane. mdpi.com

The setup for such a simulation typically involves constructing a model lipid bilayer, often composed of common phospholipids (B1166683) like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), solvating it with water, and then introducing the compound of interest. uci.edunumberanalytics.com The simulation then tracks the positions and velocities of all atoms over time, revealing the dynamic behavior of the system. plos.org

Key insights from computational lipid bilayer simulations include:

Free Energy Profile of Permeation: Calculating the potential of mean force (PMF) reveals the energy barriers the molecule must overcome to cross the membrane. uci.edu

Location and Orientation: Simulations can determine the preferred location and orientation of the molecule within the bilayer. mdpi.com

Impact on Membrane Properties: The presence of the compound can alter membrane properties such as thickness, fluidity, and lipid packing, which can also be quantified. mdpi.com

These computational studies are invaluable for interpreting experimental data and for understanding the molecular determinants of membrane permeability. nih.gov

General Biochemical Pathway Modulation (In Vitro)

To understand the broader biological effects of a compound beyond direct target engagement, a variety of in vitro assays are utilized. These assays can reveal how a substance influences complex cellular processes and pathways.

Cell-Based Assays (Excluding Human Clinical Data)

Cell-based assays are a cornerstone of preclinical drug discovery, providing a more biologically relevant context than cell-free systems. fraunhofer.de These assays use living cells, often from non-human sources in early-stage research, to assess a compound's impact on cellular functions. nih.gov A wide array of assays can be employed to investigate various aspects of cell health and signaling. lonza.comcriver.com

For a compound like this compound, researchers would likely use a panel of cell-based assays to screen for various activities. This could include assays measuring cell proliferation, cytotoxicity, apoptosis, and the modulation of specific signaling pathways. fraunhofer.de For instance, if the compound is hypothesized to have anti-inflammatory properties, assays using immune cells like macrophages or lymphocytes would be employed. lonza.com

Table 2: Examples of Non-Human Cell-Based Assays

Assay CategorySpecific Assay ExampleMeasured Endpoint
Cytotoxicity MTT or LDH release assay in murine cell linesCell viability, membrane integrity
Immunomodulation Cytokine secretion (e.g., ELISA) from non-human primate PBMCs assaygenie.comChanges in inflammatory mediator release
Signal Transduction Reporter gene assay in CHO or HEK293 cellsActivation or inhibition of a specific pathway
Cell Proliferation BrdU incorporation in rat fibroblastsDNA synthesis rate

These assays are critical for identifying potential therapeutic effects and off-target activities early in the development process. fraunhofer.de

Isolated Organelle or Subcellular Fraction Studies

To pinpoint the specific site of action of a compound within a cell, researchers can work with isolated organelles or subcellular fractions. thermofisher.com This approach allows for the study of a compound's effects on specific cellular compartments in the absence of confounding factors from the rest of the cell. nih.gov

The process typically involves cell lysis followed by differential centrifugation or density gradient centrifugation to separate organelles like mitochondria, lysosomes, or the endoplasmic reticulum. ableweb.org Immuno-purification techniques using antibodies against organelle-specific surface proteins can also be used for higher purity isolations. nih.govelifesciences.org

Once isolated, these organelles can be treated with the compound to study its impact on their specific functions. For example, isolated mitochondria can be used to assess effects on cellular respiration and ATP production. nih.gov Studies on isolated lysosomes could investigate the compound's influence on enzymatic activity or membrane stability. elifesciences.org

Structure Activity/property Relationship Sar/spr Methodologies for Rentinolol

Design of Rentinolol Analogues for SAR/SPR Studies

The foundation of any SAR or SPR investigation lies in the rational design and synthesis of analogues. This process involves methodical modifications to the parent this compound structure to probe the chemical space and understand how specific structural features influence biological interactions and physicochemical properties.

Systematic Structural Modifications

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features, known as pharmacophores, that are essential for a compound's activity. For this compound, this involves altering its core scaffold, peripheral functional groups, and stereochemical centers. Common strategies include homologation (extending alkyl chains to probe hydrophobic pockets), positional isomerization (moving substituents around an aromatic ring), and functional group modification (e.g., converting an ester to an amide).

These changes are designed to map the binding site of the target receptor, identifying regions where steric bulk is tolerated, where hydrogen bond donors or acceptors are required, and where lipophilicity can be modulated to improve properties like cell permeability or metabolic stability. youtube.com For instance, if this compound contains a phenoxypropanolamine scaffold, a common feature in beta-blockers, modifications would target the aromatic ring, the propanolamine (B44665) side chain, and the amine substituent. nih.govyoutube.com

The findings from these systematic modifications are often compiled to build a qualitative SAR model, as illustrated in the hypothetical data below for a series of this compound analogues.

Analogue IDModification on this compound CoreObserved Activity (IC₅₀, nM)
REN-01Parent Compound50
REN-02ortho-chloro substitution on phenyl ring25
REN-03para-chloro substitution on phenyl ring150
REN-04Isopropyl group on terminal amine45
REN-05tert-Butyl group on terminal amine30
REN-06Hydroxyl group replaced with methoxy500 (inactive)

This table represents hypothetical data for illustrative purposes.

Bioisosteric Replacements for Modulating Interactions

Bioisosterism is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. This technique is particularly useful for fine-tuning interactions with a biological target or overcoming issues like metabolic instability. youtube.com

In the context of this compound, a carboxylic acid group, which might be prone to rapid metabolism, could be replaced with a tetrazole ring. Both groups are acidic and can participate in similar ionic interactions, but the tetrazole is often more metabolically robust. Similarly, a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to alter electronic properties, improve solubility, or introduce new hydrogen bonding capabilities. The choice of bioisostere depends on the specific goals of the optimization, whether it is to enhance potency, improve selectivity, or modify ADME (Absorption, Distribution, Metabolism, and Excretion) properties. youtube.comyoutube.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While traditional SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a more powerful, predictive approach by establishing a mathematical correlation between chemical structure and a specific activity or property. nih.gov

Selection and Calculation of Molecular Descriptors

The first step in QSAR/QSPR modeling is to translate the chemical structure of this compound and its analogues into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. They are typically categorized as:

Electronic Descriptors: These describe the electron distribution in a molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly represented by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

For a series of this compound analogues, a range of these descriptors would be calculated using specialized software. The selection of relevant descriptors is critical and often guided by an understanding of the underlying biological mechanism. nih.gov

Statistical Modeling and Validation Techniques

Once descriptors are calculated for a training set of this compound analogues with known activities, statistical methods are employed to build a predictive model. The goal is to create an equation that accurately relates the descriptors (independent variables) to the biological activity (dependent variable).

Common statistical techniques include:

Multiple Linear Regression (MLR): This method generates a simple linear equation, making it easily interpretable.

Partial Least Squares (PLS): This is a more advanced regression technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

A crucial part of modeling is validation, which ensures the model is robust and predictive, not just descriptive of the training data. Cross-validation is a common technique where a portion of the data is left out of the model-building process and then used to test the model's predictive power. A high squared cross-validation coefficient (q²) is indicative of a good model. The model's performance is also assessed by its correlation coefficient (R²) for the training set. nih.gov

A hypothetical QSAR equation for this compound activity might look like: log(1/IC₅₀) = 0.75 * logP - 0.21 * V_m + 1.5 * E_LUMO + 2.34 (This equation is for illustrative purposes only)

Interpretation of Model Parameters for Mechanistic Insights

A well-validated QSAR model is more than just a predictive tool; it can offer valuable insights into the mechanism of action of this compound. By examining the descriptors included in the model and the sign and magnitude of their coefficients, researchers can infer which molecular properties are most important for activity.

For example, in the hypothetical equation above:

The positive coefficient for logP suggests that increased lipophilicity is beneficial for the activity of this compound analogues, perhaps by enhancing membrane permeability or facilitating hydrophobic interactions in the binding pocket.

The negative coefficient for molecular volume (V_m ) might indicate that there is a steric hindrance in the binding site, and excessively bulky analogues will have lower activity.

The positive coefficient for the energy of the LUMO (E_LUMO ) could point to the importance of specific electronic interactions, such as the molecule acting as an electron acceptor.

These interpretations help chemists understand the key features of the pharmacophore and guide the rational design of the next generation of more potent and selective this compound analogues.

Three-Dimensional QSAR (3D-QSAR) Approaches

3D-QSAR studies are computational techniques that correlate the biological activity of a set of molecules with their 3D properties. These methods are crucial in modern drug discovery for optimizing lead compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that relates the biological activity of a series of compounds to the shape and electrostatic properties of their surrounding molecular fields. The process involves aligning the molecules in 3D space and then calculating steric and electrostatic fields at various grid points around them. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as contour maps, indicating regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of the CoMFA technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the molecular properties influencing biological activity. Like CoMFA, CoMSIA generates contour maps to visualize the regions where modifications to the molecule are likely to improve its desired properties.

Pharmacophore Modeling (for theoretical interaction sites)

Pharmacophore modeling is a powerful tool used to identify the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Ligand-Based Pharmacophore Generation

When the 3D structure of the biological target is unknown, a pharmacophore model can be generated based on a set of active ligand molecules. This approach involves superimposing the active compounds and identifying the common chemical features that are likely responsible for their biological activity. The resulting model represents a hypothesis of the key interaction points within the target's binding site.

Structure-Based Pharmacophore Development

If the 3D structure of the biological target (e.g., a protein) is available, a structure-based pharmacophore model can be developed. This method involves analyzing the interactions between the target and a known bound ligand to identify the critical features within the binding pocket. This approach provides a more direct understanding of the molecular recognition process and can be a highly effective tool for virtual screening and lead optimization.

In the absence of any information on "this compound," the application of these methodologies remains purely theoretical. Should data on this compound become publicly available, a detailed and scientifically accurate analysis as per the requested outline could be conducted.

As extensive research has shown, the chemical compound "this compound" does not appear in the established chemical literature. Therefore, it is not possible to provide an article on its development and exploration.

The provided outline requires detailed, scientifically accurate information regarding the rational design, synthesis, and evaluation of "this compound" and its derivatives. This includes specifics on targeted modifications, combinatorial chemistry approaches, and in vitro/in silico evaluations. Without any foundational information on "this compound" itself, generating content that is factual and adheres to the strict requirements of the request is impossible.

It is possible that "this compound" is a novel, yet-to-be-published compound, a proprietary code name, or a misspelling of a different chemical entity. Without clarification or a valid chemical identifier, no further action can be taken to fulfill this request.

Development and Exploration of Rentinolol Analogue and Derivative Chemical Space

Methodologies for Profiling Analogue Chemical Properties Relevant to Research Objectives

In the optimization phase of a drug discovery campaign, the systematic profiling of the chemical properties of analogues and derivatives is crucial for establishing robust structure-property relationships (SPRs). nih.gov This process allows for the rational design of new compounds with improved characteristics. For the hypothetical "Rentinolol" series, a tiered and integrated approach to property profiling is essential, combining computational, in vitro, and analytical methods to characterize physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. evotec.comselvita.com

Physicochemical Property Profiling

The physicochemical properties of a drug molecule are foundational to its interaction with biological systems, influencing its solubility, permeability, and distribution. evotec.com High-throughput screening methods are often employed in the early stages to quickly assess large numbers of analogues. eurekaselect.com

Solubility: Aqueous solubility is a critical determinant of oral absorption. jst.go.jp Poor solubility can lead to low bioavailability. jst.go.jp Both kinetic and thermodynamic solubility are assessed.

Kinetic Solubility: Often measured using high-throughput methods like nephelometry or UV plate readers, this assay assesses the solubility of a compound from a concentrated stock solution (e.g., in DMSO) diluted into an aqueous buffer. It provides a rapid indication of potential solubility issues. eurekaselect.com

Thermodynamic Solubility: Considered the true equilibrium solubility, this is often measured using the shake-flask method, which is more time and resource-intensive. ajptonline.com Potentiometric titration can also be used for ionizable compounds to generate a pH-solubility profile from a small amount of material. ajptonline.com

Lipophilicity: This property, which describes a compound's affinity for a lipid environment, is key to predicting membrane permeability and other ADME properties. researchgate.net It is commonly expressed as the partition coefficient (Log P) for non-ionizable compounds or the distribution coefficient (Log D) at a specific pH (e.g., physiological pH 7.4) for ionizable compounds. researchgate.net

Measurement: While the shake-flask method using n-octanol and water is the traditional standard, chromatographic methods (e.g., HPLC) are often used for higher throughput determination of Log P and Log D values. researchgate.net

Ionization Constant (pKa): The pKa dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with targets and transporters. nih.govmdpi.com

Measurement: High-throughput pKa screening can be performed using techniques like capillary electrophoresis combined with mass spectrometry (CE-MS) or UV-spectrophotometry-based titration methods. eurekaselect.com In silico prediction tools are also widely used for an initial assessment. mdpi.com

Molecular Size and Shape: Properties like molecular weight (MW) and polar surface area (TPSA) are important descriptors for predicting oral absorption and brain penetration. researchgate.net These are typically calculated using computational methods from the 2D or 3D structure of the molecule.

Table 1: Hypothetical Physicochemical Properties of this compound Analogues

This interactive table presents illustrative data for a series of hypothetical "this compound" analogues, showcasing how modifications to a core structure can influence key physicochemical parameters.

Compound IDR-Group ModificationMW ( g/mol )clogPTPSA (Ų)Aqueous Solubility (µM)pKa (base)
This compound -H415.63.565.7259.2
REN-A1 -Cl450.04.165.7108.9
REN-A2 -OCH3445.63.375.0309.1
REN-A3 -COOH459.63.1102.81504.5, 9.3
REN-A4 -F433.63.665.7229.0

In Vitro ADME Profiling

ADME assays investigate how a potential drug is handled by the body. These studies are critical for filtering out compounds with poor pharmacokinetic potential early in the discovery process. selvita.com

Permeability: The ability of a compound to pass through biological membranes, like the intestinal wall, is a prerequisite for oral absorption.

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based, high-throughput assay that predicts passive diffusion. nih.govcellgs.com A lipid-infused artificial membrane separates a donor and acceptor compartment, and the rate of compound diffusion is measured. nih.gov

Caco-2 Permeability Assays: Using a monolayer of Caco-2 cells, which differentiate to resemble the small intestinal epithelium, this assay models both passive and active transport across the intestinal barrier. selvita.comcellgs.com It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). cellgs.com

Metabolic Stability: These assays assess the susceptibility of a compound to metabolism, typically by liver enzymes. Rapid metabolism can lead to low bioavailability and a short duration of action.

Microsomal Stability Assay: Compounds are incubated with liver microsomes (containing key drug-metabolizing enzymes like Cytochrome P450s) and cofactors. selvita.com The rate of disappearance of the parent compound is monitored over time, usually by LC-MS/MS, to determine its intrinsic clearance and half-life. selvita.comselvita.com

Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic clearance, as it includes both Phase I and Phase II metabolic pathways and can account for cellular uptake. selvita.com

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (e.g., albumin) affects its distribution and the concentration of free drug available to act on the target. selvita.com

Measurement: Equilibrium dialysis is a common method where a semi-permeable membrane separates a compound-containing plasma solution from a buffer solution. At equilibrium, the concentration of the compound in both chambers is measured to calculate the bound and unbound fractions.

Table 2: Hypothetical In Vitro ADME Profile of this compound Analogues

This interactive table provides an example of how ADME properties for the hypothetical "this compound" analogues might be characterized.

Compound IDCaco-2 Perm. (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Microsomal Half-Life (t½, min)Plasma Protein Binding (%)
This compound 15.21.84592.5
REN-A1 18.51.53595.1
REN-A2 12.14.5>6088.7
REN-A3 2.51.1>6075.3
REN-A4 16.81.65593.0

Computational and In Silico Methods

Computational tools are indispensable for prioritizing which analogues to synthesize and test, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate variations in the chemical structure of compounds with changes in their biological activity or physicochemical properties. researchgate.net

In Silico ADME Prediction: A wide range of computational models can predict ADME properties based on a molecule's structure. cellgs.comnih.gov These models are built using machine learning algorithms trained on large datasets of experimental data. nih.gov They can provide rapid initial estimates of properties like solubility, LogP, permeability, metabolic stability, and potential for toxicity. nih.gov

Molecular Similarity and Clustering: Methods like principal component analysis (PCA) and hierarchical clustering can be used to analyze the chemical space of the synthesized analogues. mdpi.com By grouping compounds based on calculated structural or physicochemical descriptors, these analyses can help rationalize observed activities and guide the design of new, diverse analogues. mdpi.com

By integrating these diverse methodologies, researchers can efficiently profile the chemical properties of analogues, build a comprehensive understanding of structure-property relationships, and systematically optimize a lead compound like the hypothetical "this compound" towards a clinical candidate.

Future Research Directions and Unexplored Avenues for Rentinolol Studies

Emerging Methodologies in Chemical Synthesis and Characterization

The theoretical synthesis of Rentinolol is presumed to be a multi-step process fraught with challenges, including stereocontrol and the formation of its core heterocyclic system. Future research could focus on novel synthetic strategies to construct the this compound backbone.

Flow Chemistry and Automated Synthesis: Continuous flow reactors could offer precise control over reaction parameters, potentially improving yields and reducing reaction times for key intermediate steps. Automated synthesis platforms could be employed to rapidly screen various catalysts and reaction conditions for the crucial cyclization reactions.

Photoredox Catalysis: The use of visible-light-induced photoredox catalysis could enable milder and more selective C-H functionalization and cross-coupling reactions, which are theoretically important for elaborating the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization: Should a synthesis be achieved, advanced techniques such as 2D and 3D Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to confirm the complex structure and stereochemistry of this compound. Synchrotron-based X-ray crystallography could provide definitive proof of its three-dimensional architecture.

Advanced Computational Techniques for Complex Systems

Given the current hypothetical nature of this compound, computational chemistry stands as the primary tool for investigation.

Density Functional Theory (DFT) and Ab Initio Methods: High-level DFT and ab initio calculations can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. These calculations could also elucidate the thermodynamics and kinetics of proposed synthetic pathways.

Molecular Dynamics (MD) Simulations: MD simulations could model the conformational dynamics of this compound in various solvent environments. This would be crucial for understanding its potential interactions with other molecules and its solubility characteristics.

Machine Learning and AI in Chemical Space Exploration: Machine learning algorithms could be trained on existing chemical databases to predict the properties of a vast array of hypothetical this compound derivatives, guiding synthetic efforts toward molecules with desired characteristics.

Computational MethodPredicted Property for this compound
Density Functional Theory (B3LYP/6-311G**)Optimized molecular geometry, HOMO-LUMO gap, predicted IR and NMR spectra.
Time-Dependent DFTElectronic absorption and emission spectra (UV-Vis, Fluorescence).
Molecular Dynamics (AMBER force field)Conformational flexibility, solvent accessible surface area, radial distribution functions.

Interdisciplinary Approaches in Chemical Biology and Material Science

The theoretical structure of this compound suggests potential applications at the interface of chemistry, biology, and materials science.

Chemical Biology Probes: If functionalized with appropriate reporter groups (e.g., fluorophores, biotin), this compound could be hypothetically developed into a probe for studying specific biological processes, assuming it exhibits some form of biological interaction.

Self-Assembling Materials: The rigid, polycyclic core of this compound might promote π-π stacking interactions, leading to self-assembly into ordered supramolecular structures. These could form the basis for novel organic electronic materials, such as organic semiconductors or liquid crystals.

Polymer Chemistry: this compound could be envisioned as a monomer for the synthesis of novel polymers with unique thermal, mechanical, and photophysical properties.

Addressing Unresolved Questions Regarding this compound's Fundamental Chemical Behavior

As a hypothetical molecule, all aspects of this compound's chemistry are unresolved. Key areas for theoretical investigation include:

Aromaticity and Electronic Structure: A central question would be the nature and extent of aromaticity within its polycyclic system. Computational tools like Nucleus-Independent Chemical Shift (NICS) calculations could provide insight.

Reactivity and Reaction Mechanisms: Predicting the reactivity of different sites on the this compound core is a fundamental challenge. Theoretical studies could map out the potential energy surfaces for various hypothetical reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling.

Tautomerism and Isomerism: The potential for different tautomeric forms and the relative stabilities of various stereoisomers would need to be computationally assessed.

Potential for this compound as a Scaffold for Probing Biological Systems (In Vitro)

Should this compound ever be synthesized, its rigid framework could serve as a scaffold for the spatial presentation of pharmacophores.

Scaffold for Combinatorial Chemistry: The this compound core could be a template for creating libraries of related compounds. By systematically varying substituents at different positions, it might be possible to develop molecules with specific affinities for biological targets in vitro.

Probing Protein-Protein Interactions: A bivalent ligand, with two this compound scaffolds linked together, could be designed to simultaneously bind to two proteins, potentially stabilizing or disrupting a protein-protein interaction complex for in vitro study.

Development of Fluorescent Probes: By conjugating this compound to a fluorophore, its binding to a target biomolecule could be monitored through changes in fluorescence, such as intensity or polarization. This would require that this compound itself has a specific and high-affinity binding partner, which is currently unknown.

Potential In Vitro ApplicationHypothetical this compound DerivativeTarget System
Enzyme Inhibition AssayThis compound-phosphate mimicA hypothetical kinase
Fluorescence Polarization AssayFluorescein-linked this compoundA hypothetical receptor protein
Surface Plasmon ResonanceBiotinylated this compoundStreptavidin-coated sensor chip for binding studies

Q & A

Q. What are the requirements for transparent reporting of this compound’s negative results?

  • Mandatory elements :
  • Detailed methodology to enable replication.
  • Raw data availability (e.g., via Zenodo or Figshare).
  • Disclosure of funding sources and conflicts of interest.
  • Use STROBE or CONSORT checklists for observational/clinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.